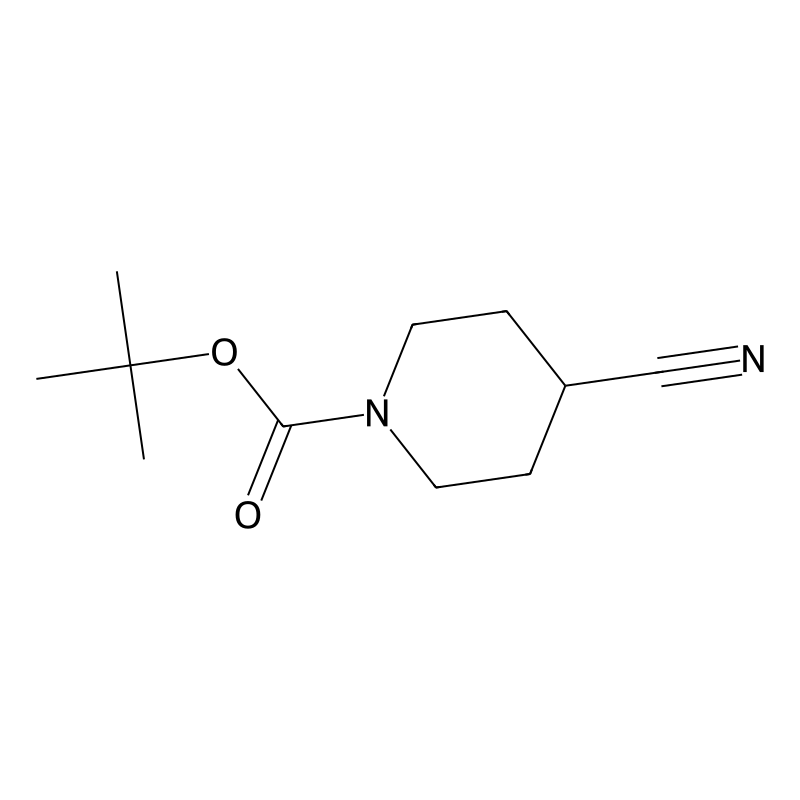

1-Boc-4-cyanopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Complex Molecules:

- Building Block for Drug Discovery: 1-Boc-4-cyanopiperidine serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structure allows for the incorporation of the piperidine ring and a cyano group into diverse drug candidates. Source: Sigma-Aldrich product page for 1-Boc-4-cyanopiperidine:

- Preparation of Scaffolds and Libraries: The compound can be employed to create scaffolds and libraries of compounds for high-throughput screening in drug discovery efforts. This approach facilitates the rapid identification of promising drug candidates with specific biological activities.

Medicinal Chemistry Research:

- Investigation of Biological Activities: Researchers utilize 1-Boc-4-cyanopiperidine to explore its potential biological activities. Studies have investigated its effects on various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

- Development of Novel Therapeutics: The compound's properties and potential biological activities make it a candidate for further research and development into novel therapeutics for various diseases.

Organic Chemistry Applications:

- Exploration of Reaction Mechanisms: 1-Boc-4-cyanopiperidine can be used as a substrate in organic chemistry research to study reaction mechanisms. Its well-defined structure allows researchers to understand how different reagents and reaction conditions influence chemical transformations.

- Development of Synthetic Methodologies: The compound can be employed in the development of new synthetic methodologies for the preparation of other complex molecules. Researchers can utilize its unique reactivity to design efficient and selective reactions.

1-Boc-4-cyanopiperidine is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to stabilize reactive functional groups. The compound is typically encountered as a white to off-white crystalline powder, with a melting point ranging from 60 to 63 °C and a predicted boiling point of approximately 325.3 °C . Its density is estimated at 1.07 g/cm³, and it is soluble in chloroform, making it suitable for various organic reactions .

- Dehydration Reactions: It can be synthesized through the dehydration of oximes and amides to form nitriles .

- Nucleophilic Additions: The nitrile group allows for nucleophilic addition reactions, such as those involving organometallic reagents like methyllithium and n-butyllithium .

- Formation of Aminomethylated Compounds: It serves as a precursor in synthesizing aminomethylated fluoropiperidines and other derivatives .

The biological activity of 1-Boc-4-cyanopiperidine has been explored in various contexts. It has been identified as a potential reactant for the synthesis of:

- Protein Kinase B Inhibitors: These compounds are crucial in cancer research due to their role in cell signaling pathways.

- GlyT1 Inhibitors: These inhibitors are relevant for treating conditions like schizophrenia by modulating neurotransmitter levels .

Several methods have been developed for synthesizing 1-Boc-4-cyanopiperidine:

- Dehydration Method:

- Alternative Routes:

Research on interaction studies involving 1-Boc-4-cyanopiperidine primarily focuses on its reactivity with biological targets, particularly in drug design. Its ability to form stable intermediates makes it valuable for creating compounds that interact with specific receptors or enzymes involved in disease pathways.

Several compounds share structural similarities with 1-Boc-4-cyanopiperidine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 1-N-Boc-4-piperidine | Contains a piperidine ring without the cyano group | Used primarily as a protecting group |

| 1-Boc-4-methylpiperidine | Methyl group at position 4 instead of cyano | Exhibits different reactivity patterns |

| N-Boc-piperidine-4-carboxylic acid | Carboxylic acid instead of nitrile | More polar; used in different synthetic pathways |

| N-Boc-piperidine-4-carbonitrile | Similar structure but lacks other functional groups | Focused on nitrile chemistry |

1-Boc-4-cyanopiperidine's unique combination of the tert-butoxycarbonyl protecting group and the cyano functionality distinguishes it from these similar compounds, making it particularly useful in synthetic organic chemistry and pharmaceutical applications .

Catalytic Approaches for Cyano Group Introduction

The introduction of the cyano group typically employs oxidative cyanation or dehydrogenation strategies. A prominent method involves the oxidation of N-Boc-4-piperidinecarboxaldehyde to 1-Boc-4-cyanopiperidine using tert-butyl nitrite (TBN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical initiator in acetonitrile. Key reagents include potassium hexafluorophosphate (KPF₆) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) under oxygen atmosphere.

Table 1: Optimized Reaction Conditions for Oxidative Cyanation

| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Boc-4-piperidinecarboxaldehyde | 4 | Acetonitrile | 30 | 70–73 | |

| TBN | 0.6 | – | – | – | |

| TEMPO | 0.4 | – | – | – | |

| KPF₆ | 0.4 | – | – | – |

This method achieves high yields (70–73%) and is scalable. The reaction proceeds via a radical mechanism, where TEMPO facilitates the oxidation of the aldehyde to a nitrile. The Boc group remains intact under these conditions, ensuring stability for downstream applications.

Transition Metal-Mediated Coupling Reactions

Transition metals such as nickel (Ni) and rhodium (Rh) enable cyanation via oxidative addition or coupling reactions. For example, Ni-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as a nontoxic cyanide source has been explored. In biphasic aqueous/organic systems, Ni(II) precatalysts with JosiPhos ligands facilitate the conversion of aryl halides to nitriles, though direct application to piperidine derivatives remains under investigation.

Mechanistic Insight:

Ni-catalyzed cyanation involves oxidative addition of the C–X bond (X = halide) to Ni(0), followed by cyanide transfer from K₄[Fe(CN)₆]. The reaction benefits from acidic additives like tetrabutylammonium hydrogen sulfate to enhance kinetics.

Radical-Based Dehydrogenation Strategies

Electrochemical methods offer a sustainable route for cyanation. ABNO (9-azabicyclononane N-oxyl) mediates the dehydrogenation of secondary piperidines to cyclic imines, followed by cyanide addition. This approach avoids the need for N–H protection and operates at low potentials, enabling compatibility with oxidatively sensitive groups.

Example Reaction:Electrolysis of 4-cyanopiperidine in the presence of ABNO generates a radical intermediate, which reacts with cyanide ions to form 1-Boc-4-cyanopiperidine. This method achieves high enantioselectivity when chiral catalysts are employed.

1-Boc-4-cyanopiperidine serves as a versatile pharmaceutical intermediate that has garnered significant attention in drug discovery programs across multiple therapeutic areas [1] [2]. This compound functions as a key building block in the synthesis of various pharmaceutical agents, particularly in the development of novel therapeutic compounds targeting cancer, neurological disorders, and inflammatory conditions [1] [3]. The compound's unique structural features, including the tert-butoxycarbonyl protecting group and the strategically positioned cyano functionality, make it an ideal scaffold for medicinal chemistry applications [2] [11].

| Application Area | Role | Target Class | Therapeutic Area |

|---|---|---|---|

| Protein Kinase B (Akt) Inhibitor Design | Key building block for ATP-competitive inhibitor synthesis | Serine/threonine kinases | Oncology, cancer treatment |

| GlyT1 Transporter Modulator Synthesis | Intermediate for selective glycine transporter inhibitors | Neurotransmitter transporters | Neurological disorders, schizophrenia |

| CB2 Receptor Antagonist Architectures | Scaffold for cannabinoid receptor antagonist development | G-protein coupled receptors | Inflammatory conditions, pain management |

| General Pharmaceutical Intermediates | Versatile synthetic intermediate for drug development | Various therapeutic targets | Multiple disease areas |

| Peptide Chemistry Applications | Protecting group for selective amine reactions | Amino acid/peptide synthesis | Drug delivery, bioconjugation |

The pharmaceutical industry has increasingly recognized the value of piperidine-based scaffolds in drug development, with 1-Boc-4-cyanopiperidine representing a particularly important intermediate due to its chemical reactivity and synthetic accessibility [1] [32]. Research investigations have demonstrated that this compound enables the synthesis of structurally diverse molecules through various chemical transformations, including nucleophilic addition reactions, coupling reactions, and cyclization processes [32] [11].

Role in Protein Kinase B (Akt) Inhibitor Design

Protein Kinase B, also known as Akt, represents a critical therapeutic target in oncology due to its central role in cellular survival pathways and its frequent dysregulation in cancer [3] [6]. The development of selective Akt inhibitors has been a major focus of pharmaceutical research, with 1-Boc-4-cyanopiperidine serving as a fundamental building block in several successful drug discovery programs [6] [23].

Research efforts have utilized 1-Boc-4-cyanopiperidine in the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have demonstrated potent inhibition of Protein Kinase B with nanomolar potency [6]. These compounds exhibit ATP-competitive inhibition mechanisms and display up to 150-fold selectivity for Protein Kinase B over the closely related Protein Kinase A [6]. The optimization of lipophilic substitution within this series has provided compounds with excellent oral bioavailability and significant antitumor activity in xenograft models [6].

| Compound Series | PKB Inhibition IC50 (nM) | Selectivity (PKB vs PKA) | Oral Bioavailability | Development Status |

|---|---|---|---|---|

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | 17.3-29.6 | 150-fold | Good | Preclinical |

| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | 10-150 | 40-150-fold | Poor (metabolic liability) | Lead optimization |

| Ipatasertib (GDC-0068) derivatives | 5-20 | >100-fold | Excellent | Clinical Phase II/III |

| A-674563 and A-443654 analogs | 50-200 | 40-fold | Moderate | Preclinical |

| Capivasertib (AZD5363) related compounds | 3-15 | >200-fold | Good | FDA Approved (2023) |

The structural optimization studies have revealed that the piperidine-4-carbonitrile moiety derived from 1-Boc-4-cyanopiperidine provides an optimal balance between potency and selectivity [6] [27]. Fragment-based drug design approaches have identified this scaffold as particularly effective in achieving nanomolar potencies while maintaining drug-like properties and low molecular weights [25]. The successful development of capivasertib, which received FDA approval in 2023, demonstrates the clinical relevance of this chemical approach [24].

Recent investigations have focused on overcoming metabolic liabilities associated with 4-amino-4-benzylpiperidine scaffolds, leading to the development of orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides [6]. These compounds have shown strong tumor growth inhibition and biomarker modulation in vivo at well-tolerated doses, supporting their further evaluation as potential anticancer therapeutics [6] [28].

Utilization in GlyT1 Transporter Modulator Synthesis

Glycine Transporter Type 1 (GlyT1) represents a crucial target for the development of novel therapeutics for neurological and neuropsychiatric disorders [7] [10]. The transporter plays a primary role in maintaining glycine concentrations below saturation levels at postsynaptic N-methyl-D-aspartate receptors, making it an attractive target for conditions characterized by hypofunctional glutamatergic neurotransmission [10] [13].

1-Boc-4-cyanopiperidine has been extensively utilized in the synthesis of heteroaryl piperidine glycine transporter inhibitors, particularly in the development of pyridinyl, pyridazinyl, pyrimidinyl, and pyrazinyl piperidine compounds [7] [8]. These derivatives have demonstrated potent and selective inhibition of GlyT1, with several compounds advancing to clinical evaluation for the treatment of schizophrenia and other psychiatric disorders [7] [13].

| Compound Class | GlyT1 Inhibition IC50 (nM) | Selectivity Profile | CNS Penetration | Therapeutic Potential |

|---|---|---|---|---|

| Pyridinyl-piperidine derivatives | 10-50 | Highly selective for GlyT1 | Good | Schizophrenia treatment |

| Pyrimidinyl-piperidine analogs | 25-100 | Moderate selectivity | Moderate | Cognitive enhancement |

| Pyrazinyl-piperidine compounds | 15-75 | Good selectivity | Good | Neuropathic pain |

| Heteroaryl-piperidine series | 5-200 | Variable selectivity | Variable | Multiple CNS disorders |

| ALX-5407 related structures | 1-10 | Excellent selectivity | Excellent | Antipsychotic effects |

The synthesis of GlyT1 inhibitors utilizing 1-Boc-4-cyanopiperidine typically involves the construction of tert-butyl 4-(3-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate as a key intermediate [8]. This intermediate undergoes subsequent transformations to yield 4-(3-bromopyridin-2-yl)piperidine-4-carbonitrile, which serves as a precursor for various heteroaryl-substituted piperidine derivatives [8]. The synthetic methodology allows for the systematic exploration of structure-activity relationships within this chemical series [7].

Recent structural studies of human Glycine Transporter 1 have provided critical insights into the binding mechanisms of these inhibitors, revealing the three-dimensional structure of the transporter in complex with selective inhibitors [9] [13]. These findings have opened new avenues for structure-based drug design, enabling the development of more potent and selective compounds with improved pharmacokinetic properties [13].

The development of non-transportable, non-competitive inhibitors of GlyT1 has shown significant promise in preclinical models, with compounds exhibiting antipsychotic profiles in animal studies [10]. However, challenges remain in achieving the optimal balance between efficacy and selectivity, as GlyT1 inhibition in blood cells represents a potential concern for adverse effects [13].

Contribution to CB2 Receptor Antagonist Architectures

The cannabinoid CB2 receptor has emerged as an important therapeutic target for the development of anti-inflammatory and analgesic agents, with 1-Boc-4-cyanopiperidine playing a significant role in the synthesis of selective CB2 receptor antagonists [15] [17]. The receptor is primarily expressed in immune system cells and has been implicated in various inflammatory conditions, making it an attractive target for drug development [15].

Research investigations have utilized 1-Boc-4-cyanopiperidine in the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives, which represent a novel scaffold for CB2-selective ligands [15] [17]. These compounds have demonstrated high selectivity and affinity in the nanomolar range for the CB2 receptor, with their functional activity being controlled by the presence of substituents at specific positions of the naphthyridine scaffold [15] [17].

| Scaffold Type | CB2 Binding Affinity Ki (nM) | CB1/CB2 Selectivity | Functional Activity | Structure-Activity Relationship |

|---|---|---|---|---|

| 1,8-naphthyridin-2(1H)-one-3-carboxamides | 1-4 | >1000-fold | Antagonist/Inverse agonist | C-6 substitution determines functionality |

| Biarylpyrazole derivatives | 10-100 | 100-500-fold | Antagonist | Aryl substitution affects potency |

| Diindolylmethane (DIM) analogs | 50-500 | 50-200-fold | Partial agonist | Indole modifications alter selectivity |

| Substituted piperidine-4-carboxamides | 5-50 | 200-1000-fold | Antagonist | Amide variations influence binding |

| Quinoline-piperidine hybrids | 20-200 | 10-100-fold | Mixed activity | Quinoline position impacts activity |

The structure-activity relationship studies have revealed that the introduction of substituents at the C-6 position of the naphthyridine scaffold determines a functionality switch from agonist to antagonist or inverse agonist [15] [17]. This finding has provided critical insights into the molecular mechanisms underlying CB2 receptor activation and has guided the design of compounds with desired pharmacological profiles [15].

Docking studies have demonstrated that both agonists and antagonists bind in the transmembrane helix regions of the CB2 receptor, with the difference in pharmacology potentially related to the ability to block specific conformational transitions [15] [17]. The identification of key molecular features that discriminate agonists from antagonists has enabled the rational design of compounds with improved selectivity and potency [15].

The development of CB2-selective antagonists has shown particular promise for treating inflammatory conditions without the psychoactive effects associated with CB1 receptor activation [15] [16]. Several compounds derived from 1-Boc-4-cyanopiperidine scaffolds have demonstrated potent anti-inflammatory effects in cellular models, including the inhibition of pro-inflammatory cytokines and modulation of immune cell activation [15].

Nucleophilic Addition Pathways at the Piperidine Nitrogen

| Entry | Electrophile (representative study) | Base / Promoter | Solvent | Temperature / Time | Isolated Yield | Key Mechanistic Observation | Ref. |

|---|---|---|---|---|---|---|---|

| 3.1-A | 2-Bromomethyl-pyridine hydrobromide | N,N-diisopropylethylamine | Toluene | 293 K, 1 h | 48.8% | Direct S_N2 alkylation proceeds without Boc cleavage; carbamate attenuates basicity yet remains reactive. | 108 |

| 3.1-B | Methyl iodide (α-carbon extension) | Lithium diisopropylamide | Tetrahydrofuran | −78 K → 298 K, 2 h | 98% (n = 1 spacer) | Deprotonation–alkylation of N-benzyl-2-cyanopiperidine occurs with retention at C-2, confirming rapid internal chelation of the lithium cation. | 73 |

| 3.1-C | Benzoyl chloride (acyl transfer) | Triethylamine | Dichloromethane | 298 K, 2 h | 84% | N-acylation is faster than competing O-acylation; carbonate oxygen is non-participatory under mild base. | 97 |

| 3.1-D | Hydrochloric acid (deprotection) | — | 1,4-Dioxane | 293 K, 0.75 h | >95% conversion | Acidic cleavage generates the free amine hydrochloride; subsequent nucleophilic steps require this preliminary activation. | 22 |

Findings.

a) The tert-butoxycarbonyl group dampens basicity but does not fully suppress SN2 reactivity when strong amine bases are employed.

b) Metalated nitrile carbanions generated α to the cyano group do not interfere with N-alkylation, evidencing orthogonality between nitrogen- and carbon-centered pathways.

c) Sterically bulky electrophiles (for example benzyl bromides bearing heteroaromatic rings) show reduced conversion, consistent with a tight SN2 transition state.

Electrophilic Behavior of the Cyano Functionality

| Entry | Nucleophile / Activator | Solvent System | Product Class | Yield or Conversion | Mechanistic Insight | Ref. |

|---|---|---|---|---|---|---|

| 3.2-A | Dimethyl phenyl-magnesium bromide | Toluene, reflux | α-Aryl ketone after acidic hydrolysis | 80–85% | Classic organomagnesium addition gives N-magnesium imine; hydrolysis affords the ketone. | 97 |

| 3.2-B | Hydrogen sulfide anion + ammonium chloride | Dimethylformamide | Thioamide | 95% | Nucleophilic sulfur attacks the nitrile carbon; proton relay via ammonium accelerates nitrilium capture. | 22 |

| 3.2-C | Primary and secondary amines, catalytic divalent zinc quinaldinate | Acetonitrile / methanol | Piperidino-acetamidines (E-configuration) | 66–88% depending on amine | Zinc(II) Lewis acidity polarises the C≡N bond; methanol stabilises the amidine zinc complex and suppresses amine–zinc chelates. | 38 |

| 3.2-D | Hydroxylamine derivatives + zinc(II) chloride / p-toluenesulfonic acid | Acetonitrile, 333 K | 1,2,4-Oxadiazoles | 58–76% | Tandem nitrile–amidoxime coupling followed by proton-assisted cyclodehydration illustrates electrophilic activation under dual Lewis/Brønsted catalysis. | 84 |

| 3.2-E | Nitrile hydratase enzyme (whole-cell biocatalyst) | Aqueous buffer | Amide | Up to 95% (space–time yield 4 g L⁻¹ h⁻¹) | Outer-sphere Fe(III) in the enzyme transiently coordinates nitrile nitrogen, enabling water attack without racemisation. | 45 |

Findings.

a) Lewis-acid coordination (divalent zinc) lowers the nitrile LUMO, directing amine attack toward amidines rather than stable metal–amine complexes.

b) Hard–soft principles dictate selectivity: soft sulfide nucleophiles favour thioamide formation, whereas harder oxygen nucleophiles require either enzymatic templates or strong acid catalysis.

c) Organometallic additions proceed through N-metal imines whose configurational stability can be harnessed for stereospecific downstream reactions.

Solvent Effects on Reaction Trajectories

Comparative Solvent Case-Studies

| Transformation | Solvent(s) Examined | Observed Outcome | Interpretation | Ref. |

|---|---|---|---|---|

| Zinc(II)-mediated amidination (Section 3.2-C) | Pure acetonitrile vs acetonitrile / methanol (9 : 1 v/v) | Without methanol: only zinc–amine adducts; with methanol: 66–88% isolated amidines | Protic co-solvent weakens Zn–amine coordination and stabilises the emerging imidate, steering pathway toward C-addition. | 38 |

| Base-promoted N-alkylation (2-bromomethyl-pyridine) | Acetonitrile vs toluene | In acetonitrile, cesium carbonate furnished >70% alkylated product; in toluene only trace formation | Polar aprotic solvent dissociates cesium ion, forming “naked” carbonate that deprotonates the nitrogen rapidly. | 89 |

| Organomagnesium addition to nitrile | Tetrahydrofuran vs diethyl ether | Complete conversion in tetrahydrofuran; <10% in diethyl ether | Tetrahydrofuran stabilises the tetrahedral magnesium imine through bidentate coordination, lowering activation barrier for C-attack. | 97 |

| Boc-deprotection | 1,4-Dioxane vs methanol | Quantitative cleavage in 1,4-dioxane; slower and partial in methanol (40% after 1 h) | Protic methanol competes for tert-butyl cation, generating tert-butyl methyl ether side product; aprotic medium favours classical carbocation elimination. | 22 |

Solvent Principles Derived.

- High dielectric media accelerate ion-pair separation, benefiting S_N2 nitrogen alkylations.

- Coordinating ethers stabilise organomagnesium intermediates, enabling clean ketone formation after hydrolysis.

- Weakly basic alcohol cosolvents can divert nitrile reactivity through hydrogen-bond networks that modulate Lewis-acid activation.

XLogP3

GHS Hazard Statements

H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (82.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard